Desdimethyltamoxifen
Desdimethyltamoxifen
N,N-Didesmethyltamoxifen is a stilbenoid.
N-Didesmethyl-tamoxifen belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. N-Didesmethyl-tamoxifen is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Didesmethyl-tamoxifen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-didesmethyl-tamoxifen is primarily located in the cytoplasm and membrane (predicted from logP).
N-Didesmethyl-tamoxifen belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. N-Didesmethyl-tamoxifen is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Didesmethyl-tamoxifen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-didesmethyl-tamoxifen is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
80234-20-4
VCID:
VC21125956
InChI:
InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23-
SMILES:
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3
Molecular Formula:
C24H25NO
Molecular Weight:
343.5 g/mol
Desdimethyltamoxifen
CAS No.: 80234-20-4
Cat. No.: VC21125956
Molecular Formula: C24H25NO
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N,N-Didesmethyltamoxifen is a stilbenoid. N-Didesmethyl-tamoxifen belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. N-Didesmethyl-tamoxifen is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Didesmethyl-tamoxifen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-didesmethyl-tamoxifen is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 80234-20-4 |
| Molecular Formula | C24H25NO |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |
| Standard InChI | InChI=1S/C24H25NO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18,25H2,1H3/b24-23- |
| Standard InChI Key | MCJKBWHDNUSJLW-VHXPQNKSSA-N |
| Isomeric SMILES | CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |
| SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
| Canonical SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator